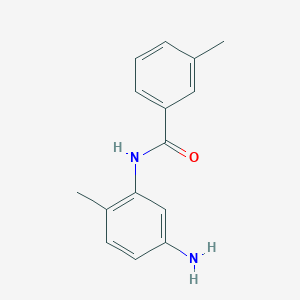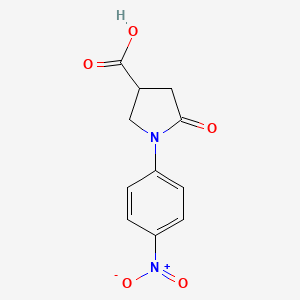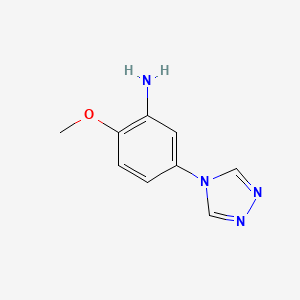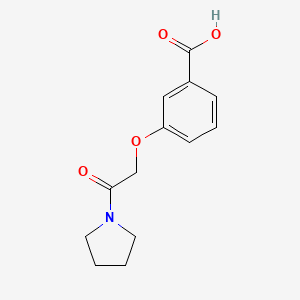![molecular formula C13H19N3O4S B1317957 Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate CAS No. 682341-20-4](/img/structure/B1317957.png)
Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is an organic compound with a molecular weight of 313.38 . It has garnered significant interest due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate is characterized by its InChI code:1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 . This code provides a unique identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a predicted melting point of 191.26°C, a boiling point of approximately 499.2°C at 760 mmHg, and a density of approximately 1.3 g/cm^3 . Its refractive index is predicted to be n20D 1.60 .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The synthesis of new propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure, including compounds related to Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate, has shown promising anticancer activities. Specific compounds exhibited strong anticancer potential relative to doxorubicin, suggesting the potential utility of such compounds in cancer therapy, although in vivo studies are needed for further validation (Rehman et al., 2018).
Antibacterial Applications
A study on the synthetic antibacterial properties of a related compound, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, demonstrated broad antibacterial activity in experimental infections. This highlights the potential of ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate derivatives in developing new antibacterial agents (Goueffon et al., 1981).
Analytical Chemistry Applications
In analytical chemistry, derivatives of Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate have been used as derivatization reagents for sensitive detection in liquid chromatography. These reagents allow for the easy removal of the derivatization agent post-analysis, offering a versatile tool for analytical applications (Wu et al., 1997).
Potential in Antimicrobial Activity
Compounds synthesized from ethyl piperidine-4-carboxylate, including those related to ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate, have shown good to moderate antimicrobial activity against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Enzyme Inhibition for Therapeutic Use
Research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, originating from ethyl piperidine-4-carboxylate, revealed their significant inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate potential therapeutic applications, particularly in treating conditions like Alzheimer's disease (Khalid et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-(4-aminophenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXVABVGWTUSGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586162 |
Source


|
| Record name | Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate | |
CAS RN |
682341-20-4 |
Source


|
| Record name | Ethyl 4-(4-aminobenzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)



![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)



![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)

